1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, cell division is halted, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly , a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, triggering programmed cell death or apoptosis .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . In vitro cytotoxic activity against various cancer cell lines has been observed, with the compound showing significant cytotoxicity .
Biochemical Analysis
Cellular Effects
The effects of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting tubulin polymerization . This inhibition disrupts the microtubule network, leading to cell cycle arrest and subsequent cell death. Additionally, the compound’s interaction with cellular proteins can modulate metabolic pathways, affecting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound coordinates with metal ions, enhancing the catalytic activity of enzymes involved in click chemistry reactions . Furthermore, the compound has been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of tubulin polymerization, resulting in prolonged cell cycle arrest and apoptosis . These findings are crucial for determining the optimal conditions for its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity to cellular proteins, and the presence of transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the following steps:
Huisgen 1,3-dipolar cycloaddition: This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles.
Reduction: The resulting triazole can be further reduced to obtain the desired ethan-1-ol derivative.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, depending on the reagents used.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other triazole derivatives:
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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